Cas no 31519-65-0 (2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-)

2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- structure
31519-65-0 structure
Product Name:2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
CAS-nummer:31519-65-0
MF:C13H11NO
MW:197.232543230057
CID:1447601
PubChem ID:136621
Update Time:2025-04-20

2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
    • 31519-65-0
    • SY049501
    • N-Salicylideneaniline
    • NSC-68443
    • Salicylideneaniline
    • 779-84-0
    • DB-255832
    • 103886-92-6
    • NSC14880
    • BDBM50185241
    • GBR-11840
    • DTXSID001203180
    • NSC68443
    • CS-0085921
    • Phenol, 2-((phenylimino)methyl)-
    • Salicylidene aniline
    • BBL036310
    • NSC-14880
    • 2-[(phenylimino)methyl]phenol
    • AKOS004906517
    • salicylalaniline
    • MFCD00020066
    • Salicylideneaniline, 97%
    • o-Hydroxy benzylidene aniline
    • SCHEMBL13325913
    • NSC 14880
    • 2-[(Phenylimino)methyl]phenol #
    • beta-2-Salicylideneaniline
    • QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • 2-[(E)-(Phenylimino)methyl]phenol
    • (E)-2-((phenylimino)methyl)phenol
    • N-(2-Hydroxybenzylidene)aniline
    • DTXSID50870775
    • N-(o-hydroxybenzylidene)aniline
    • NSC 68443
    • 2-(phenyliminomethyl)phenol
    • Phenol, 2-[(phenylimino)methyl]-
    • 2-((phenylimino)methyl)phenol
    • phenol, 2-[(E)-(phenylimino)methyl]-
    • CHEMBL205927
    • SCHEMBL12809869
    • STK825387
    • D92243
    • VS-13411
    • .alpha.-(Phenylimino)-ortho-cresol
    • N-Salicylalaniline
    • SCHEMBL347861
    • 2-hydroxybenzalaniline
    • (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
    • 2-[(E)-N-Phenylcarboximidoyl]phenol
    • 2-Hydroxybenzaldehyde N-phenylimine
    • 2-Hydroxybenzylideneaniline
    • O-Cresol, .alpha.-phenyl imino-
    • AKOS002662755
    • 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
    • Inchi: 1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
    • InChI-sleutel: QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • LACHT: OC1C=CC=CC=1/C=N/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 197.08413
  • Monoisotopische massa: 197.084063974g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 209
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 32.6Ų

Experimentele eigenschappen

  • PSA: 29.1
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.